S-(2-Fluoroethyl)isothiourea

iNOS selectivity eNOS isothiourea inhibitor

S-(2-Fluoroethyl)isothiourea (CAS 44604-90-2) is an S-substituted isothiourea derivative that functions as a competitive inhibitor of nitric oxide synthase (NOS), with pronounced selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS). Its molecular structure, featuring a terminal fluoroethyl group, distinguishes it from other S-alkylisothioureas and enables its use as the non-radioactive reference standard for the positron emission tomography (PET) tracer S-(2-[18F]fluoroethyl)isothiourea.

Molecular Formula C3H7FN2S
Molecular Weight 122.17 g/mol
CAS No. 44604-90-2
Cat. No. B1243878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Fluoroethyl)isothiourea
CAS44604-90-2
SynonymsS-(2-fluoroethyl)isothiourea
Molecular FormulaC3H7FN2S
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC(CSC(=N)N)F
InChIInChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)
InChIKeyOOOBJDSBUDMEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(2-Fluoroethyl)isothiourea (CAS 44604-90-2): A Selective iNOS Inhibitor and PET Tracer Precursor


S-(2-Fluoroethyl)isothiourea (CAS 44604-90-2) is an S-substituted isothiourea derivative that functions as a competitive inhibitor of nitric oxide synthase (NOS), with pronounced selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS) [1]. Its molecular structure, featuring a terminal fluoroethyl group, distinguishes it from other S-alkylisothioureas and enables its use as the non-radioactive reference standard for the positron emission tomography (PET) tracer S-(2-[18F]fluoroethyl)isothiourea [1]. The compound is classified under the thiourea analog hierarchy and is indexed in MeSH as a nitric oxide synthase inhibitor [2].

PET tracer reference standard for F-18 labeling and iNOS imaging research
iNOS-selective inhibitor for pathway studies with reduced eNOS cross-reactivity context
Fluorinated isothiourea scaffold for SAR comparisons across alkyl-substituted NOS inhibitors

Why S-(2-Fluoroethyl)isothiourea Cannot Be Replaced by Generic Isothiourea NOS Inhibitors


Although several S-substituted isothioureas share the core NOS inhibitory pharmacophore, their isoform selectivity profiles, lipophilicity, and suitability as PET tracer reference standards diverge significantly. The 2-fluoroethyl substituent confers a 9-fold selectivity for iNOS over eNOS [1], a ratio not achieved by S-methylisothiourea (approximately 1.7-fold) or S-ethylisothiourea (approximately 2.1-fold) [2]. Furthermore, the fluoroethyl moiety is essential for F-18 radiolabeling, enabling PET imaging applications that are inaccessible to non-fluorinated analogs [1]. These quantitative differences preclude casual interchange of S-(2-fluoroethyl)isothiourea with other isothioureas in research or radiopharmaceutical development workflows.

This Product
Generic Isothioureas
iNOS/eNOS Selectivity
Reported ~9-fold preference; supports iNOS-specific pathway studies
~1.7–3.6-fold; may exhibit higher eNOS cross-reactivity in cellular models
F-18 Labeling Capability
Fluoroethyl moiety enables direct F-18 radiolabeling for PET tracer synthesis
Non-fluorinated analogs cannot be used as precursors for F-18 PET imaging
Lipophilicity
Log P ~0.5; balanced partitioning for blood-brain barrier penetration research
Lower log P may limit membrane permeability in CNS-targeted tracer studies

S-(2-Fluoroethyl)isothiourea Quantitative Differentiation Evidence: Head-to-Head Comparator Data


iNOS vs. eNOS Selectivity Ratio: 9-Fold Advantage Over Closest Isothiourea Analogs

S-(2-Fluoroethyl)isothiourea (compound 3a) exhibits a 9-fold higher selectivity for inducible NOS (iNOS) compared to endothelial NOS (eNOS), as directly determined in the same study that evaluated its closest structural analog, S-methylisothiourea (1a) [1]. This selectivity ratio substantially exceeds that of S-methylisothiourea (iNOS/eNOS Ki ratio = 120 nM / 200 nM = 1.67) , S-ethylisothiourea (iNOS Ki = 17 nM, eNOS Ki = 36 nM; ratio = 2.1) [2], and S-aminoethylisothiourea (iNOS Ki ≈ 590 nM, eNOS Ki ≈ 2100 nM; ratio ≈ 3.6) . The quantitative iNOS/eNOS selectivity ranking is: S-(2-fluoroethyl)isothiourea (9.0) > AEITU (3.6) > EITU (2.1) > SMT (1.67).

iNOS vs. eNOS Selectivity
Head-to-head
S-(2-Fluoroethyl)isothiourea: 9-fold iNOS/eNOS
S-Methylisothiourea: 1.67-fold
S-Ethylisothiourea: 2.1-fold
S-Aminoethylisothiourea: ~3.6-fold
Reported 9-fold selectivity supports iNOS-specific pathway studies with reduced eNOS cross-reactivity context.
Purified human NOS isoforms; L-arginine conversion assay.
iNOS selectivity eNOS isothiourea inhibitor isoform selectivity ratio

Radionuclide Half-Life Advantage for PET Tracer Applications: F-18 vs. C-11

S-(2-Fluoroethyl)isothiourea serves as the non-radioactive reference standard for the F-18 labeled PET tracer S-(2-[18F]fluoroethyl)isothiourea (3b) [1]. The fluorine-18 isotope has a physical half-life of 109.8 minutes, compared to only 20.4 minutes for carbon-11 used in the corresponding methyl analog tracer S-[11C]methylisothiourea (1b) [1]. This 5.4-fold longer half-life enables off-site radiosynthesis and distribution to PET facilities without an on-site cyclotron, a critical logistical advantage for multi-center imaging studies.

Radionuclide Half-Life
Head-to-head
F-18 tracer: 109.8 min
C-11 tracer: 20.4 min
5.4-fold longer half-life for F-18
Longer F-18 half-life supports off-site radiosynthesis and multi-center iNOS imaging research.
Physical half-life comparison from same study (Zhang et al. 1996).
PET imaging fluorine-18 carbon-11 radiotracer half-life iNOS PET

Lipophilicity (log P) Differentiation: Balanced Partitioning for Blood-Brain Barrier Penetration

The computed XLogP3-AA value for S-(2-[18F]fluoroethyl)isothiourea is 0.5 [1], which is approximately 0.8 log units higher than S-methylisothiourea (estimated log P approximately -0.3) [2]. This moderate increase in lipophilicity, conferred by the fluoroethyl substituent, places the compound closer to the optimal log P range (1–3) for passive blood-brain barrier penetration while retaining sufficient aqueous solubility for intravenous administration.

Lipophilicity (log P)
Reported
S-(2-Fluoroethyl)isothiourea: XLogP3-AA = 0.5
S-Methylisothiourea: est. log P ≈ -0.3
Difference: ~0.8 log units higher
Reported log P increase may support blood-brain barrier permeability review for CNS-targeted PET tracer research.
Computed by XLogP3 algorithm; experimental values not individually tabulated.
lipophilicity log P blood-brain barrier PET tracer physicochemical property

Differential Tissue Biodistribution in LPS-Challenged Rats: Organ-Specific Uptake Kinetics

In lipopolysaccharide (LPS)-pretreated rats, S-(2-[18F]fluoroethyl)isothiourea (3b) showed significantly increased uptake in the liver, kidney, and heart at 10 minutes post-injection, while S-[11C]methylisothiourea (1b) showed increased uptake only in the liver and lung at 30 minutes [1]. This differential temporal and spatial biodistribution pattern suggests that the fluoroethyl tracer provides faster and broader iNOS-targeted tissue signal compared to the methyl analog.

Biodistribution in LPS Model
Head-to-head
F-18 tracer (3b): liver, kidney, heart at 10 min
C-11 tracer (1b): liver, lung at 30 min
Earlier and broader organ signal
Faster multi-organ uptake supports wider iNOS imaging window for preclinical tracer validation.
LPS-challenged rat model; ex vivo tissue measurement.
biodistribution LPS-induced iNOS in vivo uptake PET tracer tissue selectivity

Binding Affinity Confirmation: Single-Digit Nanomolar Ki for Mouse iNOS

The S-(2-fluoroethyl)isothiourea scaffold, as represented by its close structural analog S-ethylisothiourea, achieves a binding affinity of Ki = 5.2 nM against mouse iNOS [1]. While this specific Ki value has been directly confirmed for the ethyl analog, the fluoroethyl derivative shares the same S-alkylisothiourea pharmacophore and was evaluated in the same experimental system, demonstrating comparable potency [2]. By contrast, the widely used reference inhibitor aminoguanidine shows a Ki of approximately 16,000 nM (16 µM) for murine iNOS [3], representing a >3,000-fold lower affinity.

iNOS Binding Affinity
Class-level
Reported Ki ~5.2 nM (mouse iNOS, ethyl analog)
Aminoguanidine: Ki ≈ 16,000 nM
~3,000-fold higher affinity context
Reported nanomolar affinity supports sensitive iNOS inhibition studies; class-level inference from ethyl analog.
BindingDB/ChEMBL curated data; confirmatory studies recommended.
iNOS binding affinity Ki isothiourea enzyme inhibition

Optimal Application Scenarios for S-(2-Fluoroethyl)isothiourea Based on Quantitative Differentiation


PET Tracer Development and Quality Control for iNOS Imaging

Procurement of non-radioactive S-(2-fluoroethyl)isothiourea is essential as the reference standard for developing and validating S-(2-[18F]fluoroethyl)isothiourea as a PET tracer. The 9-fold iNOS selectivity [1], combined with the F-18 half-life advantage (109.8 min vs. 20.4 min for C-11) [1], makes this compound the foundation for multi-center PET imaging studies of iNOS expression in inflammatory diseases. The non-radioactive standard is required for HPLC calibration, radiochemical purity assessment, and metabolite identification.

In Vitro iNOS-Selective Pharmacological Studies Requiring Low eNOS Cross-Reactivity

In cellular assays where discrimination between iNOS and eNOS activity is critical—such as macrophage activation studies using J774 cells [1]—S-(2-fluoroethyl)isothiourea provides a 5.4-fold higher selectivity ratio than S-methylisothiourea and a 4.3-fold higher ratio than S-ethylisothiourea [1][2]. This selectivity advantage minimizes off-target eNOS inhibition, enabling cleaner interpretation of iNOS-dependent effects.

In Vivo Biodistribution Studies Leveraging Organ-Specific Uptake Kinetics

For preclinical in vivo studies requiring iNOS detection across multiple organs, the F-18 labeled version of this compound (for which S-(2-fluoroethyl)isothiourea is the reference standard) demonstrates uptake in liver, kidney, and heart within 10 minutes in LPS-challenged rats [1]. This is a broader and faster tissue signal compared to the C-11 methyl analog, which targets only liver and lung at 30 minutes [1]. The non-radioactive compound supports method development and blocking control experiments.

Structure-Activity Relationship (SAR) Studies of S-Alkylisothiourea NOS Inhibitors

S-(2-Fluoroethyl)isothiourea occupies a unique position in isothiourea SAR series as the only fluoroalkyl-substituted member with documented iNOS/eNOS selectivity data [1]. Its distinct electronic and steric properties, conferred by the electronegative fluorine atom, make it an essential comparator for probing the effect of halogen substitution on NOS isoform selectivity and pharmacokinetics. The compound serves as a key reference point in SAR libraries spanning S-methyl, S-ethyl, S-aminoethyl, and S-fluoroethyl substituents.

Application
Selection Property
Validation Focus
PET tracer development and QC for iNOS imaging research
Non-radioactive reference standard for F-18 labeling
Radiochemical purity, metabolite identification, and method calibration
In vitro iNOS-selective pharmacological studies
iNOS/eNOS selectivity profile
Minimal eNOS cross-reactivity in cellular assays (e.g., macrophage activation models)
In vivo biodistribution and blocking control studies
Organ-specific uptake kinetics of the F-18 labeled tracer
Biodistribution validation across tissues; blocking experiments with non-radioactive standard
Isothiourea SAR library comparisons
Unique fluoroalkyl substituent in S-alkylisothiourea series
NOS isoform selectivity and lipophilicity profiling across substituent classes
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